molecular formula C19H25ClN4O B2655135 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide CAS No. 2034561-72-1

1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide

Cat. No.: B2655135
CAS No.: 2034561-72-1
M. Wt: 360.89
InChI Key: MHYJLISPVMLKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide is a triazole-containing carboxamide derivative characterized by a cyclopentane core, a 4-chlorophenyl group, and a branched alkyl chain with a 1,2,3-triazole substituent. This article compares its synthesis, structural features, physicochemical properties, and inferred biological relevance with structurally related compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-14(2)17(13-24-12-11-21-23-24)22-18(25)19(9-3-4-10-19)15-5-7-16(20)8-6-15/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYJLISPVMLKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the 1H-1,2,3-triazole ring: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction conditions usually involve a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent.

  • Synthesis of the cyclopentanecarboxamide core: : This step involves the formation of the cyclopentanecarboxamide moiety, which can be synthesized through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

  • Coupling of the triazole and cyclopentanecarboxamide fragments: : The final step involves coupling the triazole-containing fragment with the cyclopentanecarboxamide core. This can be achieved through amide bond formation using standard peptide coupling reagents such as HATU or PyBOP in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for the “click” reaction and automated peptide synthesizers for the amide coupling steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the triazole ring or the cyclopentanecarboxamide moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the triazole or cyclopentanecarboxamide moieties.

    Reduction: Reduced forms of the cyclopentanecarboxamide moiety.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in treating various diseases due to the presence of both triazole and chlorophenyl moieties. Triazoles are known for their diverse biological properties, including:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and are effective against fungi, making them valuable in developing antifungal agents .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioma cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

Study on Anticancer Activity

A notable study evaluated various triazole derivatives for their antiproliferative effects on cancer cell lines. Compounds with specific substituents exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study indicated that these compounds could serve as lead candidates for further drug development targeting cancer .

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of triazole derivatives. In vitro tests showed that certain derivatives could significantly reduce pro-inflammatory cytokine production in peripheral blood mononuclear cells. This suggests a potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopentane core may enhance conformational rigidity compared to linear acetamide/benzamide backbones in analogs .
  • Triazole orientation : The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles in compounds like 1 (), which may alter hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 6m () 12d () Bomedemstat ()
Molecular Weight ~400–450 (estimated) 393.11 ~420 (estimated) ~550 (calculated)
LogP (Predicted) Moderate (~3.5–4.0) 3.8 (calculated) ~4.0 Higher (~5.0) due to piperazine
Polar Groups Triazole, carboxamide Triazole, carbonyl Triazole, quinoxaline Triazole, benzamide, piperazine

Notes:

  • The target compound’s cyclopentane may reduce solubility compared to smaller cores (e.g., acetamide in 6m ) but improve membrane permeability .

Biological Activity

The compound 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN4OC_{15}H_{18}ClN_4O. Its structure features a cyclopentanecarboxamide moiety linked to a triazole ring and substituted with a 4-chlorophenyl group. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole motif have shown promising anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In particular, the compound's structural similarities with other known anticancer agents suggest potential efficacy against tumors. For example:

  • In vitro studies have shown that triazole derivatives can inhibit tumor growth in glioblastoma models by targeting specific kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ .
  • A related compound demonstrated significant inhibition of glioma cell lines, indicating that modifications to the triazole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of compounds similar to 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide have been well-documented. Triazole derivatives are known to exhibit:

  • Fungicidal activity , which has been attributed to their ability to disrupt fungal cell membranes .
  • Antibacterial effects , particularly against strains such as Staphylococcus aureus and Escherichia coli, where they inhibit bacterial growth through various mechanisms including cell wall synthesis disruption .

Case Study 1: Anticancer Efficacy

A study focusing on triazole derivatives highlighted their ability to inhibit glioma growth effectively. Compound variants were screened against various glioma cell lines, revealing that certain modifications led to enhanced potency against cancer cells while maintaining low toxicity towards non-cancerous cells .

CompoundIC50 (µM)Cell Line TestedRemarks
4j12U87MGSelective AKT2 inhibition
514C6Induced apoptosis

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds. The study found that certain triazole derivatives displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting their potential for development into therapeutic agents for bacterial infections .

CompoundActivity AgainstZone of Inhibition (mm)
Triazole ASalmonella typhi15
Triazole BBacillus subtilis18

The biological activity of 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide is likely mediated through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death in malignant cells.

Q & A

Q. What are the critical steps in synthesizing 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

  • Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring stoichiometric control of azide and alkyne precursors to minimize side products .
  • Step 2: Functionalization of the cyclopentanecarboxamide core with the 4-chlorophenyl group using Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity .

Q. How can the stereochemical configuration of the 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl moiety be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H-¹H NOESY to detect spatial proximity between the triazole proton and methyl groups, confirming axial/equatorial orientations .
  • X-ray Crystallography: Resolve crystal structures to assign absolute configuration, particularly for chiral centers in the cyclopentane ring .
  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and verify synthetic accuracy .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC₅₀ variability in kinase inhibition assays) be resolved?

Methodological Answer: Contradictions often arise from assay conditions:

  • Kinase Selectivity Profiling: Use panel-based assays (e.g., Eurofins KinaseProfiler) to compare activity across isoforms. Adjust ATP concentrations (e.g., 1–100 µM) to account for competitive binding .
  • Solvent Effects: Replace DMSO with biocompatible solvents (e.g., PEG-400) at ≤0.1% v/v to avoid protein denaturation .
  • Data Normalization: Include positive controls (e.g., staurosporine) and normalize results to cell viability (MTT assay) to distinguish cytotoxicity from target inhibition .

Q. What computational strategies predict binding modes of this compound to ATP-binding pockets in protein kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with AMBER force fields to simulate ligand-receptor interactions. Key residues (e.g., hinge-region Glu91 in CDK2) should form hydrogen bonds with the triazole and carboxamide groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize conformations .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrophobic 4-chlorophenyl, hydrogen-bond acceptor triazole) using Schrödinger’s Phase .

Q. How do substituents on the triazole ring influence pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

  • Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) for methyl (3-methylbutan-2-yl) vs. bulkier substituents .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition. Triazole derivatives with electron-withdrawing groups (e.g., Cl) reduce CYP affinity .
  • LogP Optimization: Replace the 4-chlorophenyl with polar groups (e.g., pyridinyl) to improve solubility while maintaining target affinity (SPR analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.